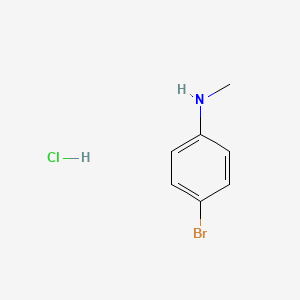

4-Bromo-N-methylaniline hydrochloride

Overview

Description

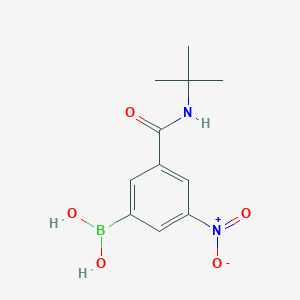

4-Bromo-N-methylaniline hydrochloride is a chemical compound with the molecular formula CHBrClN . It has an average mass of 222.510 Da and a monoisotopic mass of 220.960678 Da . It appears as a clear liquid that can range in color from white to brown to dark purple .

Synthesis Analysis

The synthesis of this compound might involve several steps. One possible method could be through a nitration process, followed by a conversion from the nitro group to an amine, and finally a bromination . Another method could involve the condensation reaction process using 4-bromobenzaldehyde with 4-fluoroaniline .Molecular Structure Analysis

The molecular structure of this compound consists of a hydrophobic benzene ring and an amino group . The compound’s molecular formula is CHBrClN .Physical And Chemical Properties Analysis

This compound has a boiling point of 260°C and a specific gravity of 1.48 at 20°C . Its refractive index is 1.61 .Scientific Research Applications

Liver Metabolism of Halogenated Methylanilines

Boeren et al. (1992) investigated the metabolism of halogenated 4-methylanilines, including 4-bromo-N-methylaniline, in rat liver microsomes. The study revealed that aromatic ring hydroxylation was not a major pathway, and halogenated N-(4'-aminobenzyl)-4-methylanilines were significant microsomal metabolites. The research underscores the influence of halogen substituents on the metabolism rate (Boeren et al., 1992).

Application in Organic Synthesis

Ennis et al. (1999) demonstrated the use of 4-bromo-3-methylaniline in organic synthesis. The study details the synthesis of a biphenyl carboxylic acid derivative using a Suzuki coupling approach, highlighting the compound's application in complex organic synthesis (Ennis et al., 1999).

Synthesis of 4-Bromo-2-chlorotoluene

Xue Xu (2006) researched the synthesis of 4-bromo-2-chlorotoluene from 4-bromo-2-nitrotoluene through a process involving 5-bromo-2-methylaniline, showcasing its role in the production of halogenated toluene derivatives (Xue Xu, 2006).

Exploration in Non-Linear Optical Properties

A study by Rizwan et al. (2021) explored the non-linear optical properties of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives, synthesized through Suzuki cross-coupling reactions. This research indicates the potential application of such compounds in advanced optical technologies (Rizwan et al., 2021).

Safety and Hazards

4-Bromo-N-methylaniline hydrochloride is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Safety measures include avoiding inhalation of vapour or mist, avoiding contact with skin and eyes, and using only in well-ventilated areas .

Mechanism of Action

Target of Action

4-Bromo-N-methylaniline hydrochloride is a chemical compound that is used in various chemical reactions . It’s important to note that the compound’s targets would largely depend on the specific context in which it is used.

Mode of Action

The mode of action of this compound is primarily through its participation in chemical reactions. As an aniline derivative, it can undergo reactions such as nucleophilic substitution . The bromine atom on the benzene ring makes it highly reactive and a good leaving group, which can be replaced by other groups in a reaction .

Biochemical Analysis

Biochemical Properties

4-Bromo-N-methylaniline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between this compound and these enzymes can lead to the inhibition or activation of enzymatic activity, affecting the overall metabolic processes . Additionally, this compound can bind to specific proteins, altering their structure and function, which can have downstream effects on various biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the expression of certain genes involved in cell cycle regulation and apoptosis . This modulation can lead to changes in cell proliferation and survival, impacting overall cellular health. Furthermore, this compound can interfere with cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, such as enzymes and receptors. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent enzymatic reactions . Additionally, it can activate or inhibit signaling pathways by interacting with cell surface receptors, leading to changes in downstream signaling cascades. These interactions can result in alterations in gene expression, enzyme activity, and overall cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including changes in gene expression and metabolic activity. These temporal effects are crucial for understanding the long-term impact of the compound on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, this compound can exhibit toxic or adverse effects . For instance, high doses of the compound have been associated with liver toxicity, as evidenced by elevated liver enzyme levels and histopathological changes in liver tissue. Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Understanding these dosage effects is essential for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. For example, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that can be further processed and excreted . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound, affecting its efficacy and safety in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can be transported to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization and accumulation of this compound in these compartments can influence its activity and function. For instance, its accumulation in the mitochondria can affect mitochondrial function and energy production, leading to changes in cellular metabolism.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound may contain specific amino acid sequences that target it to the nucleus, where it can interact with nuclear proteins and influence gene expression . Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can affect the localization and stability of this compound, further modulating its activity and function within the cell.

properties

IUPAC Name |

4-bromo-N-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN.ClH/c1-9-7-4-2-6(8)3-5-7;/h2-5,9H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFVNPPHDWREZHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60669511 | |

| Record name | 4-Bromo-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84250-73-7 | |

| Record name | 4-Bromo-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(Aminomethyl)-2-furyl]benzenesulfonamide hydrochloride](/img/structure/B1371563.png)

![3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B1371566.png)